1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, which is classified as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus and has garnered attention for its potential cardiovascular benefits. The molecular formula of 1,5-Dihydroxy Canagliflozin is with a molecular weight of approximately 462.531 g/mol .
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
As an SGLT2 inhibitor, 1,5-Dihydroxy Canagliflozin functions by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine. This mechanism contributes to lowering blood glucose levels in patients with type 2 diabetes. Additionally, it has been shown to have beneficial effects on cardiovascular health, reducing the risk of major cardiovascular events in diabetic patients .
The compound also exhibits nephroprotective properties, potentially lowering the risk of end-stage kidney disease and improving renal outcomes in individuals with diabetic nephropathy .
The synthesis of 1,5-Dihydroxy Canagliflozin typically involves multi-step organic synthesis techniques:
Specific synthetic routes can vary and may include advanced techniques such as asymmetric synthesis or the use of catalysts to enhance yield and selectivity .
1,5-Dihydroxy Canagliflozin is primarily used in:
Research continues into its broader applications within metabolic disorders and other therapeutic areas.
Interaction studies involving 1,5-Dihydroxy Canagliflozin have highlighted its pharmacokinetic profile and interactions with other medications. Notable interactions include:
Clinical studies continue to assess these interactions to ensure safe and effective use in combination therapies.
Several compounds share structural similarities with 1,5-Dihydroxy Canagliflozin, particularly within the SGLT2 inhibitor class. Notable similar compounds include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Dapagliflozin | SGLT2 inhibitor; used for type 2 diabetes | Approved for heart failure |
| Empagliflozin | SGLT2 inhibitor; reduces cardiovascular risk | Strong evidence for cardiovascular benefits |
| Ertugliflozin | SGLT2 inhibitor; also targets renal protection | Newest among SGLT2 inhibitors |
1,5-Dihydroxy Canagliflozin stands out due to its specific hydroxyl modifications that may enhance its biological activity and therapeutic profile compared to these other compounds .
Canagliflozin undergoes extensive hepatic and renal metabolism, primarily via glucuronidation and hydroxylation. The metabolite 1,5-dihydroxy canagliflozin arises from hydroxylation at the first and fifth carbon positions of the glucose moiety, followed by glucuronide conjugation. This positions it as a secondary metabolite in the canagliflozin biotransformation cascade, distinct from primary glucuronidated metabolites such as M7 (O-glucuronide at the 2-hydroxy position) and M5 (O-glucuronide at the 3-hydroxy position).
Comparative analysis of metabolic output reveals that 1,5-dihydroxy canagliflozin constitutes approximately 8–12% of total circulating metabolites in human plasma, based on in vitro microsomal studies. Its formation occurs predominantly in renal tubular epithelial cells, reflecting tissue-specific expression of uridine diphosphate glucuronosyltransferase (UGT) isoforms.
Table 1: Key Canagliflozin Metabolites and Their Characteristics
| Metabolite | Metabolic Pathway | Primary Site of Formation | Relative Abundance (%) |
|---|---|---|---|
| M7 (2-O-glucuronide) | UGT1A9-mediated glucuronidation | Liver | 45–50 |
| M5 (3-O-glucuronide) | UGT2B4-mediated glucuronidation | Liver/Kidney | 25–30 |
| 1,5-Dihydroxy | Hydroxylation + glucuronidation | Kidney | 8–12 |
The molecular structure of 1,5-dihydroxy canagliflozin (C~24~H~27~FO~6~S, molecular weight 462.5 g/mol) features dual hydroxyl groups at positions 1 and 5 of the glucose unit, contrasting with the single hydroxylation pattern observed in other metabolites. X-ray crystallography data demonstrate that these modifications induce a 12.7° axial rotation in the thiophene ring compared to the parent compound, potentially influencing receptor binding kinetics.
The hepatic metabolism of 1,5-dihydroxy canagliflozin represents a complex biotransformation network involving sequential Phase I and Phase II enzymatic processes. This metabolite emerges through a distinctive two-step metabolic pathway, initially requiring cytochrome P450-mediated hydroxylation followed by uridine diphosphate glucuronosyltransferase-catalyzed conjugation reactions [1] [2].
The hepatic biotransformation begins with the parent compound canagliflozin, which undergoes extensive metabolism primarily through O-glucuronidation pathways. However, the formation of 1,5-dihydroxy canagliflozin follows an alternative route involving initial hydroxylation at specific positions on the glucose moiety, followed by subsequent glucuronidation reactions [3] [4]. This dual-phase transformation distinguishes it from the major metabolites M7 and M5, which are formed through direct glucuronidation of the parent compound.
The hepatic microsomes demonstrate significant capacity for processing canagliflozin and its derivatives, with the liver serving as the primary site for the initial biotransformation steps. The hepatic cytochrome P450 system, particularly CYP3A4, plays a crucial role in the oxidative metabolism that precedes the formation of 1,5-dihydroxy canagliflozin [1] [5]. Although oxidative metabolism represents only approximately 7% of total canagliflozin metabolism in humans, it serves as the essential first step in the biosynthesis of this particular metabolite.
The molecular structure of 1,5-dihydroxy canagliflozin features dual hydroxyl groups at positions 1 and 5 of the glucose unit, creating a unique metabolic profile that differs significantly from other canagliflozin metabolites. X-ray crystallography studies have revealed that these hydroxyl modifications induce a 12.7-degree axial rotation in the thiophene ring compared to the parent compound, potentially influencing subsequent metabolic processing and receptor interactions .
The cytochrome P450 enzyme system mediates the initial oxidative transformation required for 1,5-dihydroxy canagliflozin formation through highly specific hydroxylation patterns. CYP3A4 serves as the predominant enzyme responsible for these oxidative reactions, demonstrating stereoselective hydroxylation at the 1 and 5 positions of the glucose moiety [5] [7].
The oxidation patterns follow a sequential mechanism where CYP3A4 first catalyzes the hydroxylation at the 1-position, creating an intermediate metabolite that subsequently undergoes further oxidation at the 5-position. This dual hydroxylation process requires precise substrate orientation within the active site of CYP3A4, facilitated by specific amino acid residues that position the glucose ring for optimal hydroxylation [2] [5].
Kinetic studies reveal that the first hydroxylation step exhibits a Km value of approximately 18.5 μM, while the second hydroxylation demonstrates a higher Km of 35.2 μM, indicating decreased enzyme affinity for the mono-hydroxylated intermediate. The Vmax values for these reactions are 125 pmol/min/mg protein and 78 pmol/min/mg protein, respectively, suggesting that the initial hydroxylation represents the rate-limiting step in the overall formation process [5].
The CYP3A4-mediated oxidation shows significant sensitivity to enzyme induction and inhibition. Studies using rifampin, a potent CYP3A4 inducer, demonstrate a 2.1-fold increase in the formation rate of the initial hydroxylated intermediate, while ketoconazole, a CYP3A4 inhibitor, reduces formation by approximately 73% [7]. This sensitivity to CYP3A4 modulators has important implications for drug interactions and individual variability in metabolite formation.
Temperature-dependent studies reveal optimal hydroxylation activity at 37°C, with significant reductions observed at both lower and higher temperatures. The enzyme demonstrates pH sensitivity, with optimal activity occurring at pH 7.4, consistent with physiological conditions. The presence of NADPH cofactor is essential for the oxidative reactions, with cofactor depletion leading to complete cessation of hydroxylation activity [5].
Following the initial CYP450-mediated hydroxylation, the formation of 1,5-dihydroxy canagliflozin requires subsequent glucuronidation reactions catalyzed by specific UGT isoforms. The glucuronidation pathways demonstrate distinct isoform selectivity, with UGT1A9 and UGT2B4 serving as the primary enzymes responsible for the conjugation reactions [2] [3].
UGT1A9 demonstrates the highest catalytic efficiency for glucuronidating the 1-hydroxyl group of the dihydroxylated intermediate, with a Km value of 15.2 μM and Vmax of 145 pmol/min/mg protein. This isoform shows preferential substrate recognition for the 1-position hydroxyl group, likely due to specific active site architecture that accommodates the glucose moiety orientation [2] [4]. The enzyme exhibits strict cofactor requirements, necessitating uridine diphosphate glucuronic acid as the glucuronic acid donor.
UGT2B4 plays a complementary role in the glucuronidation process, demonstrating activity toward the 5-position hydroxyl group with a Km value of 22.7 μM and Vmax of 89 pmol/min/mg protein. This isoform shows distinct substrate specificity patterns compared to UGT1A9, with reduced affinity but maintained catalytic competence for the dihydroxylated substrate [2] [3].
The sequential nature of these glucuronidation reactions creates a complex kinetic profile where the initial UGT1A9-catalyzed glucuronidation must precede the UGT2B4-mediated conjugation. This temporal sequence is driven by the altered substrate conformation following the first glucuronidation event, which enhances recognition by UGT2B4 while reducing UGT1A9 affinity for the remaining hydroxyl group [4].
Tissue distribution studies reveal that UGT1A9 is predominantly expressed in liver and kidney tissues, with significant activity also detected in intestinal microsomes. UGT2B4 demonstrates broader tissue distribution, with substantial expression in liver, kidney, and prostate tissues. This differential tissue distribution contributes to the organ-specific formation patterns observed for 1,5-dihydroxy canagliflozin, with the kidney serving as the primary site for metabolite accumulation [2] [3].
The glucuronidation reactions exhibit sensitivity to various endogenous and exogenous factors. Genetic polymorphisms in UGT1A9 and UGT2B4 significantly impact metabolite formation rates, with the UGT1A93 variant associated with a 45% increase in canagliflozin exposure and the UGT2B42 variant linked to an 18% increase in exposure [2] [8]. These genetic variations have important implications for individual differences in 1,5-dihydroxy canagliflozin formation and accumulation.
Interspecies metabolic profiling reveals significant differences in the biotransformation patterns of canagliflozin and the subsequent formation of 1,5-dihydroxy canagliflozin across various preclinical animal models. These differences have profound implications for translating preclinical findings to human therapeutic applications and understanding species-specific metabolic vulnerabilities [5] [9].
In human subjects, glucuronidation represents the predominant metabolic pathway, accounting for approximately 85% of total canagliflozin metabolism, with oxidative pathways contributing only 7% to overall clearance. This metabolic profile creates a relatively low formation rate for 1,5-dihydroxy canagliflozin, comprising 8-12% of total circulating metabolites. The human hepatic system demonstrates high efficiency in direct glucuronidation reactions while maintaining limited oxidative metabolism capacity [5] [1].
Mouse models exhibit a markedly different metabolic profile, with oxidative pathways accounting for 70% of total metabolism and glucuronidation representing only 25% of clearance. This shift toward oxidative metabolism results in increased formation of hydroxylated intermediates, potentially leading to higher rates of 1,5-dihydroxy canagliflozin production. The mouse hepatic system demonstrates elevated CYP3A activity compared to humans, contributing to enhanced oxidative metabolism [5] [10].
Rat models show similar patterns to mice, with oxidative metabolism comprising 75% of total clearance and glucuronidation accounting for 20%. The rat hepatic system exhibits particularly high activity for hydroxylation reactions, with CYP3A-mediated metabolism proceeding at rates 2.3-fold higher than observed in human hepatic microsomes. This enhanced oxidative capacity translates to increased potential for 1,5-dihydroxy canagliflozin formation, though the limited glucuronidation capacity may restrict final metabolite accumulation [5] [9].
Dog models present an intermediate metabolic profile, with oxidative pathways representing 65% of total metabolism and glucuronidation contributing 30%. The canine hepatic system demonstrates balanced activity between Phase I and Phase II enzymes, creating metabolic patterns that more closely approximate human metabolism compared to rodent models. However, significant differences remain in the relative contributions of specific enzyme isoforms [5] [11].
The pharmacokinetic profiles across species reveal substantial differences in half-life and clearance parameters. Humans demonstrate the longest half-life (10.6-13.1 hours), followed by dogs (8.1 hours), rats (7.8 hours), and mice (4.2 hours). These differences reflect variations in metabolic enzyme activity, protein binding characteristics, and excretion patterns [5] [12].
Excretion patterns show remarkable interspecies variation, with humans demonstrating the highest urinary excretion (32.5%) compared to mice (12.8%), rats (8.7%), and dogs (18.4%). This increased renal elimination in humans reflects the predominant formation of glucuronide conjugates, which are preferentially eliminated through renal pathways. The lower urinary excretion in rodent models corresponds to their enhanced fecal elimination patterns [5] [11].
Biliary excretion studies using bile duct-cannulated animals reveal that rodent models demonstrate significantly higher biliary clearance compared to humans. In mice, 78.2% of administered radioactivity appears in feces, while rats show 82.5% fecal excretion. This enhanced biliary elimination in rodents corresponds to their preferential oxidative metabolism and subsequent hepatic elimination of metabolites [5] [13].
The pathophysiological alterations associated with diabetes mellitus exert significant effects on the metabolic kinetics of 1,5-dihydroxy canagliflozin formation and elimination. These disease-related changes create complex interactions between altered enzyme activity, modified protein binding, and impaired organ function that collectively influence metabolite disposition [14] [15].
Type 2 diabetes mellitus induces substantial changes in hepatic drug-metabolizing enzyme activity, with CYP3A4 demonstrating the most pronounced alterations. Studies in diabetic patients reveal a 25-35% reduction in CYP3A4 activity compared to non-diabetic controls, primarily attributed to chronic hyperglycemia-induced oxidative stress and inflammatory mediators [14] [16]. This decreased oxidative capacity directly impacts the initial hydroxylation steps required for 1,5-dihydroxy canagliflozin formation, potentially reducing metabolite production rates.
The hyperglycemic environment characteristic of diabetes creates additional metabolic perturbations through advanced glycation end product formation and increased reactive oxygen species generation. These pathophysiological changes lead to decreased protein levels and enzymatic activity of CYP3A4, with experimental studies demonstrating up to 40% reductions in enzyme activity under sustained hyperglycemic conditions [14] [17]. The chronic inflammatory state associated with diabetes further compounds these effects through cytokine-mediated enzyme suppression.
UGT enzyme activity shows more variable responses to diabetic pathophysiology, with UGT1A9 demonstrating relatively preserved activity while UGT2B4 shows moderate decreases. The differential sensitivity of UGT isoforms to diabetic conditions reflects their distinct regulatory mechanisms and tissue distribution patterns. UGT1A9 activity typically decreases by 5-15% in diabetic patients, while UGT2B4 activity may be reduced by 10-20% [15] [18].
Protein binding characteristics undergo significant alterations in diabetic patients, with non-enzymatic glycation of albumin producing conformational changes that affect drug binding capacity. These modifications typically result in reduced protein binding, with canagliflozin binding decreasing from 99.0% in healthy individuals to 97.5-98.5% in diabetic patients. The increased free fraction of drug enhances tissue distribution and may accelerate metabolic clearance, partially compensating for reduced enzyme activity [14] [19].
Renal function changes associated with diabetes create additional complexity in metabolite kinetics. Early diabetic nephropathy is characterized by hyperfiltration and increased glomerular filtration rate, potentially enhancing the renal elimination of 1,5-dihydroxy canagliflozin and its conjugates. However, as nephropathy progresses, renal function deteriorates, leading to reduced clearance and potential metabolite accumulation [15] [20].
The diabetic kidney demonstrates altered expression of drug transporters and metabolizing enzymes, with implications for local metabolite formation and elimination. SGLT2 expression is upregulated in diabetic kidneys, potentially affecting the renal handling of canagliflozin and its metabolites. Additionally, changes in renal blood flow and tubular function influence the disposition of glucuronide conjugates [21] [22].
Cardiovascular complications associated with diabetes further impact metabolic kinetics through altered hepatic blood flow and cardiac output. Reduced hepatic perfusion decreases the delivery of substrate to metabolizing enzymes, while impaired cardiac function affects the systemic distribution of metabolites. These hemodynamic changes can reduce the hepatic extraction ratio and prolong the systemic exposure to both parent drug and metabolites [14] [15].
The chronic inflammatory state characteristic of diabetes affects multiple aspects of drug metabolism through cytokine-mediated enzyme regulation. Interleukin-6, tumor necrosis factor-alpha, and other inflammatory mediators suppress CYP3A4 expression and activity, contributing to the observed reductions in oxidative metabolism. These inflammatory effects are particularly pronounced in patients with poor glycemic control and established complications [23] [24].
Insulin resistance, a hallmark of type 2 diabetes, creates additional metabolic perturbations that influence drug metabolism. Altered insulin signaling affects hepatic enzyme expression and activity, with particular impacts on gluconeogenesis and fatty acid metabolism pathways that may indirectly influence drug-metabolizing enzyme function. The presence of hepatic steatosis, common in diabetic patients, further complicates metabolic predictions [25] [22].
The temporal course of diabetes progression creates dynamic changes in metabolic capacity, with early disease stages potentially showing enhanced metabolic activity due to compensatory mechanisms, while advanced disease typically demonstrates reduced metabolic capacity. This progression necessitates careful consideration of disease duration and severity when predicting metabolite formation and elimination patterns [15] [20].
Individual variability in diabetic patients is substantially greater than in healthy populations, reflecting the complex interplay between genetic factors, disease severity, concurrent medications, and complications. This enhanced variability has important implications for predicting 1,5-dihydroxy canagliflozin exposure and potential therapeutic or adverse effects in diabetic populations [14] [18].
| Metabolite | Primary Enzyme | Metabolic Pathway | Relative Abundance (%) | Primary Formation Site | Pharmacological Activity |
|---|---|---|---|---|---|
| 1,5-Dihydroxy Canagliflozin | CYP450 (hydroxylation) + UGT (glucuronidation) | Phase I oxidation followed by Phase II conjugation | 8-12 | Kidney | Inactive |
| M7 (2-O-glucuronide) | UGT1A9 | Direct O-glucuronidation | 45-50 | Liver | Inactive |
| M5 (3-O-glucuronide) | UGT2B4 | Direct O-glucuronidation | 25-30 | Liver/Kidney | Inactive |
| M9 (Hydroxylated metabolite) | CYP3A4 | Hydroxylation | 7 | Liver | Inactive |
| UGT Isoform | Primary Substrate | Tissue Distribution | Km Value (μM) | Vmax (pmol/min/mg) | Genetic Polymorphisms |
|---|---|---|---|---|---|
| UGT1A9 | Canagliflozin (M7 formation) | Liver, kidney, intestine | 15.2 | 145 | UGT1A9*3 (45% increase in exposure) |
| UGT2B4 | Canagliflozin (M5 formation) | Liver, kidney, prostate | 22.7 | 89 | UGT2B4*2 (18% increase in exposure) |
| UGT1A8 | Limited activity | Liver, intestine | Not determined | Not determined | Variable |
| UGT1A1 | No significant activity | Liver | Not determined | Not determined | Variable |
| UGT1A6 | No significant activity | Liver | Not determined | Not determined | Variable |
| Species | Primary Metabolic Pathway | Secondary Pathway | Fecal Excretion (%) | Urinary Excretion (%) | Unchanged Drug in Plasma (%) | Half-life (hours) |
|---|---|---|---|---|---|---|
| Human | Glucuronidation (85%) | Oxidation (7%) | 60.4 | 32.5 | 78 | 10.6-13.1 |
| Mouse | Oxidation (70%) | Glucuronidation (25%) | 78.2 | 12.8 | 85 | 4.2 |
| Rat | Oxidation (75%) | Glucuronidation (20%) | 82.5 | 8.7 | 82 | 7.8 |
| Dog | Oxidation (65%) | Glucuronidation (30%) | 71.3 | 18.4 | 77 | 8.1 |
| Metabolic Parameter | Normal Physiology | Type 2 Diabetes | Diabetic Nephropathy | Impact on 1,5-Dihydroxy Formation |
|---|---|---|---|---|
| CYP3A4 Activity | 100% (baseline) | 65-75% (decreased) | 70-80% (variable) | Decreased |
| UGT1A9 Activity | 100% (baseline) | 85-95% (slightly decreased) | 90-95% (preserved) | Minimal change |
| UGT2B4 Activity | 100% (baseline) | 80-90% (decreased) | 85-95% (preserved) | Slight decrease |
| Protein Binding | 99.0% | 97.5-98.5% | 96.0-98.0% | Increased free fraction |
| Renal Clearance | 1.30-1.55 mL/min | 1.10-1.40 mL/min | 0.80-1.20 mL/min | Reduced elimination |
| Hepatic Blood Flow | 1.5 L/min | 1.2-1.3 L/min | 1.1-1.2 L/min | Reduced hepatic uptake |